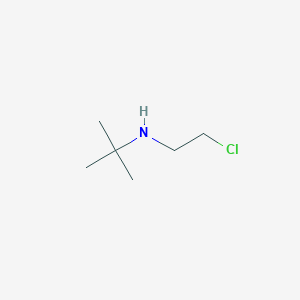![molecular formula C24H36N6O3 B2473576 7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one CAS No. 1164527-94-9](/img/structure/B2473576.png)
7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H36N6O3 and its molecular weight is 456.591. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imaging Agents in Parkinson's Disease
The compound HG-10-102-01, with a related structural motif, was synthesized for potential use as a PET (Positron Emission Tomography) imaging agent in Parkinson's disease research. The study demonstrated the synthesis process and evaluated the compound's suitability for imaging the LRRK2 enzyme, which is implicated in Parkinson's disease. The research highlights the compound's potential application in diagnosing and understanding neurodegenerative diseases at a molecular level (Wang et al., 2017).
Antitumor and Enzyme Inhibition
Research on derivatives of similar pyrimidine structures has shown their importance as intermediates in inhibiting tumor necrosis factor alpha and nitric oxide, suggesting potential antitumor applications. The synthetic approach and structure-activity relationships of these compounds highlight their relevance in medicinal chemistry for developing new therapeutic agents (Lei et al., 2017).
Kinase Inhibition for Cancer Therapy
Compounds incorporating the morpholine and pyrimidine motifs have been explored for their inhibitory effects on PI3K and mTOR pathways, critical targets in cancer therapy. The design and discovery of such inhibitors demonstrate the application of these structural features in developing potent anticancer agents, offering insights into the structural basis of kinase inhibition and selectivity (Hobbs et al., 2019).
Broad-spectrum Antimicrobial Agents
The synthesis of pyrimidine-triazole derivatives from 4-(4-aminophenyl)morpholin-3-one showcases the application of related compounds in developing new antimicrobial agents. This research highlights the potential of such derivatives to combat various bacterial and fungal strains, underscoring the importance of structural diversity in discovering novel antimicrobials (Majithiya & Bheshdadia, 2022).
Propiedades
IUPAC Name |
7-methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N6O3/c1-20-4-5-22-27-23(26-7-3-9-29-12-16-33-17-13-29)21(24(31)30(22)19-20)18-25-6-2-8-28-10-14-32-15-11-28/h4-5,18-19,26H,2-3,6-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTXWZJIXUVQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=NCCCN3CCOCC3)NCCCN4CCOCC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

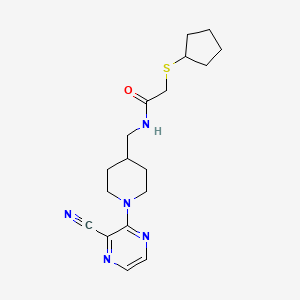
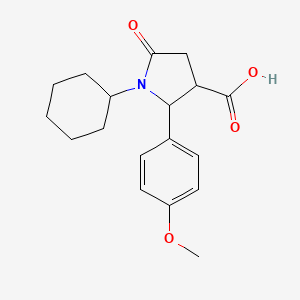
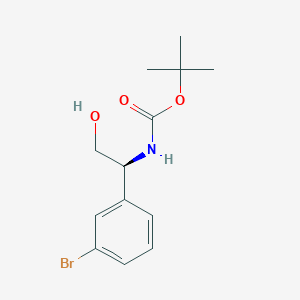

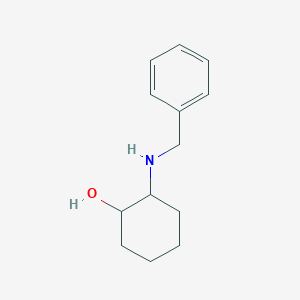
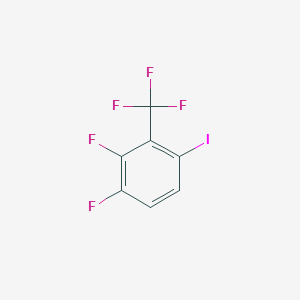
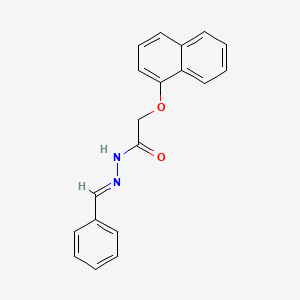
![2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2473506.png)
![4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2473508.png)
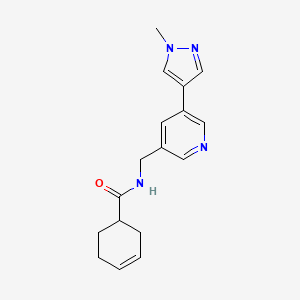
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B2473510.png)
![(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride](/img/structure/B2473513.png)
![2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473514.png)
